(1S,2S,5R,9S,11S,12S,13R)-5,6,11-Trihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one
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Description
This compound has the CAS No. 81705-06-812. Its molecular formula is C21H30O6 and it has a molecular weight of 378.5 g/mol2.
Scientific Research Applications
Synthesis and Biological Activity
A study conducted by Borrell et al. (1998) explored the synthesis of 4-amino-7-oxo-substituted analogues, closely related to the compound , for potential antifolate properties. However, these analogues demonstrated no significant activity against leukemia cells, indicating a lack of therapeutic potential in this direction (Borrell et al., 1998).
Structural Analysis and Characterization
The work by Lu et al. (2007) involved the structural analysis of a compound similar to the queried chemical, extracted from Daphniphyllum macropodum. Their study highlights the complex polycyclic skeleton of such compounds and their potential for diverse applications in scientific research (Lu et al., 2007).
Antiviral Applications
Zhao et al. (1997) researched the structure and inhibitory potency of HIV-1 integrase inhibitors, incorporating structural features similar to the compound . These studies are crucial for understanding the potential antiviral applications of such complex molecules (Zhao et al., 1997).
Antioxidant and Anti-Inflammatory Potential
Chakraborty & Raola (2018) identified oxygenated heterocyclic metabolites with notable antioxidant and anti-inflammatory activities. These findings suggest the potential of structurally similar compounds in therapeutic applications (Chakraborty & Raola, 2018).
Anticancer Drug Synthesis
Shen et al. (1993) demonstrated the synthesis of dl-camptothecin, an anticancer drug, from a compound structurally related to the queried chemical. This synthesis route underscores the potential role of such complex molecules in drug development (Shen et al., 1993).
properties
IUPAC Name |
(1S,2S,5R,9S,11S,12S,13R)-5,6,11-trihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-18-6-4-13(23)8-12(18)2-3-14-15-5-7-20(25)19(15,9-16(24)17(14)18)11-27-21(20,26)10-22/h8,14-17,22,24-26H,2-7,9-11H2,1H3/t14-,15-,16-,17+,18-,19+,20+,21?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHBCIMMSKGBFX-QJUCYEIZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC45C3CCC4(C(OC5)(CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@@]45[C@H]3CC[C@@]4(C(OC5)(CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002137 |
Source
|
Record name | 11,17,20,21-Tetrahydroxy-18,20-epoxypregn-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101002137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S,5R,9S,11S,12S,13R)-5,6,11-Trihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one | |
CAS RN |
81705-06-8 |
Source
|
Record name | 18-Hydroxycortisol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081705068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11,17,20,21-Tetrahydroxy-18,20-epoxypregn-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101002137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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